molecular formula C6H4Cl2N2S B15275680 3,5-Dichloropyridine-2-carbothioamide

3,5-Dichloropyridine-2-carbothioamide

Katalognummer: B15275680
Molekulargewicht: 207.08 g/mol
InChI-Schlüssel: HMRMDTOJLNOIJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloropyridine-2-carbothioamide is an organoheterocyclic compound with the molecular formula C₆H₄Cl₂N₂S and a molecular weight of 207.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a carbothioamide group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-2-carbothioamide typically involves the reaction of 3,5-dichloropyridine-2-carbonitrile with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloropyridine-2-carbothioamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3,5-Dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dichloropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.

    3,5-Dichloropyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness

3,5-Dichloropyridine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C6H4Cl2N2S

Molekulargewicht

207.08 g/mol

IUPAC-Name

3,5-dichloropyridine-2-carbothioamide

InChI

InChI=1S/C6H4Cl2N2S/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)

InChI-Schlüssel

HMRMDTOJLNOIJE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)C(=S)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.